2-[1-[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]benzoic acid
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Overview
Description
2-[1-[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the piperidine ring and the benzoic acid moiety. Key steps may include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the oxazole intermediate.
Introduction of the Benzoic Acid Moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[1-[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The oxazole ring can be reduced to an oxazoline or oxazolidine under appropriate conditions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Oxazolines or oxazolidines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[1-[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole and piperidine rings can play a crucial role in binding to these targets, while the benzoic acid moiety may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]benzoic acid
- 2-[1-[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]phenylacetic acid
- 2-[1-[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, piperidine ring, and benzoic acid moiety in a single molecule allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
2-[1-[3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11-16(15(10-21)19-25-11)17(22)20-8-6-12(7-9-20)13-4-2-3-5-14(13)18(23)24/h2-5,12,21H,6-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHARYWURXRWKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CO)C(=O)N2CCC(CC2)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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